molecular formula C15H21N3O B6899982 N-(3,3-dimethylbutan-2-yl)-5-methylimidazo[1,5-a]pyridine-6-carboxamide

N-(3,3-dimethylbutan-2-yl)-5-methylimidazo[1,5-a]pyridine-6-carboxamide

Cat. No.: B6899982
M. Wt: 259.35 g/mol
InChI Key: LWBJVVDAPFUZNI-UHFFFAOYSA-N
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Description

N-(3,3-dimethylbutan-2-yl)-5-methylimidazo[1,5-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-5-methylimidazo[1,5-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-10-13(7-6-12-8-16-9-18(10)12)14(19)17-11(2)15(3,4)5/h6-9,11H,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBJVVDAPFUZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CN=CN12)C(=O)NC(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylbutan-2-yl)-5-methylimidazo[1,5-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base to form the imidazo[1,5-a]pyridine core. The subsequent introduction of the carboxamide group is achieved through amidation reactions using suitable reagents such as acyl chlorides or anhydrides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylbutan-2-yl)-5-methylimidazo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,5-a]pyridine core, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-5-methylimidazo[1,5-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)-5-methylimidazo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.

    Pyridine Derivatives: Compounds with a pyridine ring that may have different functional groups attached.

Uniqueness

N-(3,3-dimethylbutan-2-yl)-5-methylimidazo[1,5-a]pyridine-6-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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